molecular formula C10H14BrN5 B14408923 9-(5-Bromopentyl)-9H-purin-6-amine CAS No. 81792-13-4

9-(5-Bromopentyl)-9H-purin-6-amine

Katalognummer: B14408923
CAS-Nummer: 81792-13-4
Molekulargewicht: 284.16 g/mol
InChI-Schlüssel: DGOAQXCGAWUKOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-(5-Bromopentyl)-9H-purin-6-amine is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA

Vorbereitungsmethoden

The synthesis of 9-(5-Bromopentyl)-9H-purin-6-amine typically involves the reaction of a purine derivative with a bromopentyl halide. One common method involves the use of 6-chloropurine as the starting material, which undergoes nucleophilic substitution with 5-bromopentylamine under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile, with a base like cesium carbonate to facilitate the substitution reaction .

Analyse Chemischer Reaktionen

9-(5-Bromopentyl)-9H-purin-6-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often facilitated by catalysts like palladium.

Common reagents used in these reactions include bases like cesium carbonate for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

9-(5-Bromopentyl)-9H-purin-6-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 9-(5-Bromopentyl)-9H-purin-6-amine involves its interaction with molecular targets such as enzymes or receptors. The bromopentyl group can enhance the compound’s binding affinity to these targets, potentially leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways would depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

9-(5-Bromopentyl)-9H-purin-6-amine can be compared to other purine derivatives, such as:

Eigenschaften

CAS-Nummer

81792-13-4

Molekularformel

C10H14BrN5

Molekulargewicht

284.16 g/mol

IUPAC-Name

9-(5-bromopentyl)purin-6-amine

InChI

InChI=1S/C10H14BrN5/c11-4-2-1-3-5-16-7-15-8-9(12)13-6-14-10(8)16/h6-7H,1-5H2,(H2,12,13,14)

InChI-Schlüssel

DGOAQXCGAWUKOL-UHFFFAOYSA-N

Kanonische SMILES

C1=NC(=C2C(=N1)N(C=N2)CCCCCBr)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.